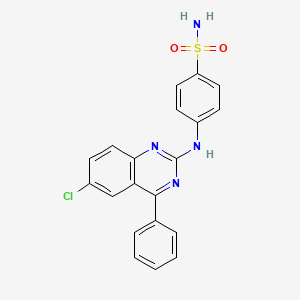

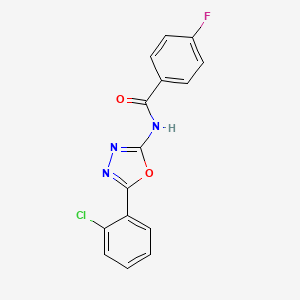

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is not explicitly mentioned in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the literature .Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives containing the core structure of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide exhibit significant antimicrobial activities. These compounds have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing their antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant Activity

Compounds related to this compound have been studied for their anticonvulsant activity. One such study involved the radiosynthesis of a labeled compound for biological studies, highlighting its potential in understanding and treating convulsive disorders (Jalilian et al., 2004).

Insecticidal Activity

Some 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have been synthesized and evaluated for their insecticidal activity against certain crop pests. This research suggests the potential of these compounds in agricultural applications (Mohan et al., 2004).

Benzodiazepine Receptor Agonism

A novel series of 4-thiazolidinone derivatives, acting as agonists of benzodiazepine receptors, have been developed. These compounds demonstrated considerable anticonvulsant activity in preclinical models, indicating their potential in developing new therapeutics for disorders modulated by benzodiazepine receptors (Faizi et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

The synthesized benzothiazolinone acetamide analogs, including compounds with structural similarities to this compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. These studies indicate potential applications in dye-sensitized solar cells and as modulators of biological pathways (Mary et al., 2020).

Antioxidant Activity

A series of compounds containing the oxadiazole moiety have been synthesized and evaluated for their antioxidant properties. This research supports the potential use of such compounds in protecting against oxidative stress (Shakir, Ariffin, & Abdulla, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, leading to changes in the targets’ function.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3O2/c16-12-4-2-1-3-11(12)14-19-20-15(22-14)18-13(21)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEVNTLUIIAJJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)

![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)

![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)

![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)